Monomethylsulochrin: A Technical Guide for Researchers
Monomethylsulochrin: A Technical Guide for Researchers
An In-depth Analysis of the Fungal Metabolite Monomethylsulochrin for Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Monomethylsulochrin, a benzophenone natural product. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical structure, quantitative data, experimental protocols, and potential biological activities.
Chemical Structure and Properties
Monomethylsulochrin is a benzophenone derivative with the chemical formula C₁₈H₁₈O₇.[1] Its systematic IUPAC name is methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate.[1] This fungal metabolite has been isolated from various species, including Aspergillus fumigatus and Rumex species.[1]
The chemical structure of Monomethylsulochrin is characterized by a benzophenone core, which consists of two aryl groups connected to a carbonyl group. This structural motif is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Table 1: Physicochemical Properties of Monomethylsulochrin
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₇ | PubChem[1] |
| Molecular Weight | 346.3 g/mol | PubChem[1] |
| IUPAC Name | methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | PubChem[1] |
| InChI | InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | PubChem[1] |
| InChIKey | XJOBKBUGVMLSEJ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Biological Activity
Monomethylsulochrin has demonstrated notable antibacterial and antiparasitic activities. This makes it a compound of interest for the development of new therapeutic agents.
Table 2: Reported Biological Activities of Monomethylsulochrin
| Activity | Target Organism | Measurement | Value | Source |
| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | ChemicalBook |
| Antileishmanial | Leishmania amazonensis (promastigote) | IC₅₀ | 18.04 ± 1.11 µM | Frontiers in Cellular and Infection Microbiology[2] |
| Antileishmanial | Leishmania amazonensis (intracellular amastigote) | IC₅₀ | 5.09 ± 1.06 µM | Frontiers in Cellular and Infection Microbiology[3] |
| Cytotoxicity | Peritoneal Macrophages | CC₅₀ | 91.63 ± 1.28 µM | Frontiers in Cellular and Infection Microbiology[3] |
Experimental Protocols
Isolation and Purification of Monomethylsulochrin from Aspergillus sp.
This protocol describes the isolation and purification of Monomethylsulochrin from a fungal culture.[2]
1. Fungal Cultivation:
-
Inoculate sterile rice medium (200 g of rice and 100 ml of water in 1 L Erlenmeyer flasks) with mycelia of Aspergillus sp. from a PDA medium.
-
Incubate the flasks at 25°C for 28 days.
2. Extraction:
-
Macerate the resulting fungal biomass with ethyl acetate.
-
Filter the mixture and evaporate the ethyl acetate from the filtrate under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm).
-
Mobile Phase: A gradient of H₂O/MeOH (from 50% to 100% MeOH) over 30 minutes.
-
Flow Rate: 13.0 ml/min.
-
Detection: Photodiode Array (PDA) detector, scanning from 210–600 nm, with monitoring at 256 nm.
-
Collect the fraction corresponding to Monomethylsulochrin.
4. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The APCI(+) mass spectrum should show a peak at m/z 347 [M+H]⁺, and the ¹H and ¹³C NMR spectra should be consistent with the structure of Monomethylsulochrin.[2]
General Synthetic Approach for Benzophenone Analogs
Caption: Generalized workflow for the synthesis of Monomethylsulochrin.
Protocol for Determining Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
This protocol outlines the broth microdilution method to determine the MIC of Monomethylsulochrin against S. aureus.
1. Preparation of Bacterial Inoculum:
-
Culture S. aureus in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[5]
2. Preparation of Monomethylsulochrin Dilutions:
-
Prepare a stock solution of Monomethylsulochrin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Monomethylsulochrin that completely inhibits visible bacterial growth.[6]
Potential Signaling Pathway Interactions
The anti-inflammatory properties of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for Monomethylsulochrin's interaction with these pathways is currently lacking, its structural similarity to other bioactive benzophenones suggests it may exert its effects through similar mechanisms.
Caption: Potential inhibitory effects of Monomethylsulochrin on inflammatory pathways.
The diagram above illustrates the canonical NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli leading to the production of pro-inflammatory mediators. Based on the known anti-inflammatory activities of similar compounds, it is hypothesized that Monomethylsulochrin may inhibit these pathways at one or more key steps.
Proposed Experimental Workflow to Investigate Signaling Pathway Modulation
To elucidate the mechanism of action of Monomethylsulochrin, the following experimental workflow is proposed:
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. Frontiers | Monomethylsulochrin isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 3. Monomethylsulochrin isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
